molecular formula C28H21N2NaO5S2 B610311 PSB-16133 sodium CAS No. 2089035-40-3

PSB-16133 sodium

Cat. No.: B610311
CAS No.: 2089035-40-3
M. Wt: 552.5948
InChI Key: VKKGSBFVNWDGQZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Extracellular Purines as Signaling Molecules

For a long time, purines like adenosine (B11128) triphosphate (ATP) were known primarily for their intracellular roles, such as being the main currency of cellular energy. aacrjournals.org However, pioneering research revealed that purines are also crucial extracellular signaling molecules, mediating communication between cells. aacrjournals.orgwikipedia.org This form of signaling, termed purinergic signaling, involves the release of purine (B94841) nucleotides (e.g., ATP, adenosine diphosphate (B83284) [ADP]) and nucleosides (e.g., adenosine) into the extracellular space. wikipedia.orgfrontiersin.org

Once released, these molecules can activate specific purinergic receptors on the same or neighboring cells, regulating a vast array of physiological processes. wikipedia.orgahajournals.org The concentration of these signaling molecules in the extracellular milieu is tightly controlled by a balance between their release from cells and their degradation by a series of cell surface enzymes called ectonucleotidases. aacrjournals.orgfrontiersin.org This system is ubiquitously expressed and is fundamental for maintaining cellular homeostasis and mediating responses in nearly every tissue and organ system. frontiersin.orgahajournals.org

Classification and Biological Roles of P2 Receptors

The receptors that mediate the effects of extracellular nucleotides are known as P2 receptors. guidetopharmacology.org They are broadly divided into two main families based on their structure and signal transduction mechanisms: the ionotropic P2X receptors and the metabotropic P2Y receptors. guidetopharmacology.orgahajournals.org These receptors are involved in a multitude of physiological and pathological processes, including neurotransmission, inflammation, muscle contraction, blood clotting, and cell growth. ahajournals.orgfrontiersin.org

P2X receptors are ligand-gated ion channels that open in response to ATP binding. wikipedia.orgnih.gov Structurally, they are trimers, with each subunit having two transmembrane segments. wikipedia.orgroyalsocietypublishing.org When ATP binds, the channel opens within milliseconds, allowing the rapid influx of cations like sodium (Na+), potassium (K+), and calcium (Ca2+). nih.govroyalsocietypublishing.org This cation influx leads to depolarization of the cell membrane and initiates various cellular responses. nih.gov

There are seven subtypes of P2X receptors (P2X1–7) that are widely distributed throughout the body. wikipedia.orgphysiology.org They play significant roles in diverse functions such as fast synaptic transmission in the nervous system, contraction of smooth muscle, platelet aggregation, and the activation of immune cells. frontiersin.orgwikipedia.orgnih.gov For instance, P2X receptor activation is critical for initiating pain signals, modulating heart rhythm, and triggering the release of inflammatory mediators. wikipedia.orgnih.gov

The P2Y receptor family consists of eight distinct G protein-coupled receptors (GPCRs) in mammals: P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄. wikipedia.orgnih.gov Unlike the fast-acting P2X receptors, P2Y receptors mediate slower, more modulatory responses by activating intracellular signaling cascades. mdpi.com These receptors are stimulated by a variety of nucleotides, including purines (ATP, ADP) and pyrimidines (uridine triphosphate [UTP], uridine (B1682114) diphosphate [UDP], and UDP-glucose). wikipedia.orgnih.gov Based on sequence homology and their primary G protein coupling, the P2Y family is divided into two main subfamilies. nih.govoup.com

This subfamily includes P2Y₁, P2Y₂, P2Y₄, P2Y₆, and P2Y₁₁. guidetopharmacology.orgresearchgate.net These receptors primarily couple to Gq/11 proteins. nih.govguidetopharmacology.org Activation of the Gq/11 pathway stimulates the enzyme phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). ahajournals.orgpnas.org This cascade ultimately results in the mobilization of calcium from intracellular stores and the activation of protein kinase C (PKC). pnas.org The P2Y₁₁ receptor is unique in that it can also couple to Gs proteins, stimulating adenylyl cyclase activity. guidetopharmacology.org These receptors are involved in processes like platelet aggregation (P2Y₁), vasodilation, and inflammation. nih.govpnas.org

A notable pharmacological tool for studying the P2Y₄ receptor is the compound PSB-16133 sodium . It has been identified as a potent and selective antagonist for the UTP-activated P2Y₄ receptor, with a reported IC₅₀ value of 233 nM. nih.govmedkoo.combiorbyt.com It is believed to act as an allosteric antagonist and is valuable for investigating the functions of this less-studied receptor subtype. nih.govmedkoo.com

This subfamily, which includes P2Y₁₂, P2Y₁₃, and P2Y₁₄, is characterized by its coupling to Gi/o proteins. nih.govguidetopharmacology.orgnih.gov Activation of these receptors leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP). guidetopharmacology.orgresearchgate.net The P2Y₁₂ receptor is famously expressed on platelets, where its activation by ADP is crucial for amplifying and sustaining platelet aggregation, making it a major target for antithrombotic drugs like clopidogrel. ahajournals.orgportlandpress.comrcsb.org The P2Y₁₃ receptor is also activated by ADP, while the P2Y₁₄ receptor is preferentially activated by UDP-sugars, such as UDP-glucose. guidetopharmacology.orgnih.gov This subfamily is implicated in neurotransmission, immune responses, and thrombosis. nih.gov

Metabotropic P2Y Receptors

P2Y Receptor Coupling to G Proteins and Downstream Signaling Pathways

The functional diversity of P2Y receptors stems from their ability to couple with different families of heterotrimeric G proteins, which in turn activate distinct downstream effector systems. nih.govoup.com As members of the GPCR superfamily, P2Y receptors possess a characteristic structure of seven transmembrane helices. wikipedia.org Ligand binding to the extracellular side induces a conformational change that activates a G protein on the intracellular side. oup.com

The primary division is between receptors that couple to Gq/11 and those that couple to Gi/o. mdpi.comoup.com

Gq/11 Coupling: P2Y₁, P2Y₂, P2Y₄, P2Y₆, and P2Y₁₁ receptors activate the PLC pathway, leading to increased intracellular Ca²⁺ and PKC activation. guidetopharmacology.orgpnas.org This pathway is central to processes like smooth muscle contraction and granule secretion in platelets. ahajournals.org

Gi/o Coupling: P2Y₁₂, P2Y₁₃, and P2Y₁₄ receptors inhibit adenylyl cyclase, reducing cAMP levels. guidetopharmacology.orgresearchgate.net Lowered cAMP levels can influence a variety of cellular functions, including ion channel activity and the processes of cell activation and inhibition. guidetopharmacology.org For example, in platelets, the Gi-mediated inhibition of cAMP by the P2Y₁₂ receptor is a key signal that promotes aggregation. ahajournals.org

Gs Coupling: The P2Y₁₁ receptor is an exception, as it additionally couples to Gs, leading to the stimulation of adenylyl cyclase and an increase in cAMP. guidetopharmacology.org

This differential coupling allows for a complex and finely tuned cellular response to extracellular nucleotides.

P2Y Receptor Subfamily Characteristics

Receptor Subfamily Members Primary G Protein Main Signaling Pathway
P2Y₁-like P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁ Gq/11 (P2Y₁₁ also Gs) Activation of Phospholipase C (PLC) -> ↑ IP₃ & DAG -> ↑ Intracellular Ca²⁺

| P2Y₁₂-like | P2Y₁₂, P2Y₁₃, P2Y₁₄ | Gi/o | Inhibition of Adenylyl Cyclase -> ↓ cAMP |

Significance of P2Y4 Receptor in Biological Systems

The P2Y4 receptor is a notable member of the P2Y family. Unlike some other P2Y receptors that are activated by adenosine nucleotides, the human P2Y4 receptor is selectively activated by the pyrimidine (B1678525) nucleotide UTP. ontosight.aifrontiersin.org This specificity confers a distinct role for the P2Y4 receptor in mediating cellular responses to UTP.

The P2Y4 receptor exhibits a more restricted tissue distribution compared to the more ubiquitously expressed P2Y1 and P2Y2 receptors. frontiersin.orgulb.ac.be Its expression is most prominent in the following tissues and cells:

Gastrointestinal Tract: The P2Y4 receptor is highly expressed in the intestine, where it is found in enteric glial cells, interstitial cells of Cajal, and epithelial cells. researchgate.netpsu.edunih.gov Its presence is noted throughout the stomach, small intestine, and large intestine. psu.edunih.gov

Cardiovascular System: Expression of the P2Y4 receptor is found in the heart, specifically in cardiac microvascular endothelial cells, as well as in cardiac adipose tissue. frontiersin.orgulb.ac.beaai.orgresearchgate.net It is also present on vascular smooth muscle and endothelial cells. nih.govresearchgate.net

Nervous System: In the central nervous system (CNS), P2Y4 receptor mRNA is expressed in the brain. ontosight.aiacs.org Studies in rats have shown its presence in various regions, including the hypothalamus, red nucleus, and various motor nuclei. nih.gov It is expressed by both neurons and astrocytes. nih.govnih.gov In the peripheral nervous system, it has been localized to Schwann cells. e-century.us

Other Tissues: The P2Y4 receptor is also found in the lungs, placenta, pancreas, prostate, skin, skeletal muscle, spleen, and lymphocytes. frontiersin.orgresearchgate.netguidetopharmacology.org

SystemSpecific LocationCell Types
GastrointestinalStomach, Small Intestine, Large IntestineEnteric Glial Cells, Interstitial Cells of Cajal, Epithelial Cells researchgate.netpsu.edunih.gov
CardiovascularHeart, Cardiac Adipose Tissue, VasculatureCardiac Microvascular Endothelial Cells, Vascular Smooth Muscle Cells, Endothelial Cells frontiersin.orgulb.ac.beaai.orgresearchgate.netnih.govresearchgate.net
NervousBrain (Hypothalamus, etc.), Peripheral NervesNeurons, Astrocytes, Schwann Cells ontosight.aiacs.orgnih.govnih.gove-century.us
OtherLungs, Placenta, Pancreas, etc.Various frontiersin.orgresearchgate.netguidetopharmacology.org

Uridine-5'-triphosphate (UTP) is the primary endogenous agonist for the human P2Y4 receptor. ontosight.aifrontiersin.orgacs.org The binding of UTP to the P2Y4 receptor, a Gq protein-coupled receptor, initiates a signaling cascade that primarily involves the activation of phospholipase C (PLC). nih.govphysiology.org This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate protein kinase C (PKC), respectively. nih.govresearchgate.net This signaling pathway is central to the various physiological functions mediated by the P2Y4 receptor. In some species, like mice, the P2Y4 receptor can be activated by both UTP and ATP. frontiersin.org

The release of UTP from cells can be triggered by various stimuli, including mechanical stress. physiology.org Once in the extracellular space, UTP acts in an autocrine or paracrine fashion to activate nearby P2Y4 receptors, thereby modulating cellular function in response to environmental cues. physiology.org

While the activation of the P2Y4 receptor plays a role in normal physiological processes, its overactivation or dysregulation has been implicated in several pathological conditions. This has provided a strong rationale for the development of selective P2Y4 receptor antagonists as potential therapeutic agents.

Cardiovascular Disease: Studies in mice have shown that the absence of the P2Y4 receptor is protective against myocardial infarction, leading to smaller infarct sizes, reduced cardiac inflammation, and decreased cardiac permeability. frontiersin.orgulb.ac.beaai.org This suggests that antagonizing the P2Y4 receptor could be a therapeutic strategy to limit the damage from a heart attack. aai.org

Gastrointestinal Disorders: The P2Y4 receptor is a key mediator of chloride secretion in the intestinal tract. researchgate.net Overactivation of this pathway can contribute to secretory diarrhea. Therefore, P2Y4 antagonists could potentially be used to treat certain types of diarrhea. researchgate.net

Neuroinflammation and Neurodegenerative Diseases: P2Y4 receptors are expressed on glial cells and neurons and are involved in neuroinflammatory processes. nih.gov Their modulation could impact the progression of neurodegenerative diseases. nih.govpsu.edu The development of selective antagonists is crucial for dissecting the specific role of P2Y4 in these complex conditions. acs.org

Pain: There is emerging evidence that P2Y receptors, including potentially P2Y4, are involved in pain signaling. acs.org Selective antagonists would be valuable tools to investigate this role and could lead to new analgesic therapies.

Cancer: Dysregulation of purinergic signaling has been linked to cancer progression. nih.govacs.org P2Y4 receptor antagonists could be explored for their potential to modulate tumor cell proliferation and survival. acs.orgresearchgate.net

The lack of potent and selective antagonists for the P2Y4 receptor has historically limited the investigation of its precise physiological and pathological roles. acs.orgresearchgate.net The development of such compounds, like this compound, is therefore a critical step towards validating the P2Y4 receptor as a therapeutic target and for creating new treatments for a range of diseases. acs.org

Properties

CAS No.

2089035-40-3

Molecular Formula

C28H21N2NaO5S2

Molecular Weight

552.5948

IUPAC Name

Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate

InChI

InChI=1S/C28H22N2O5S2.Na/c1-15-7-12-22(16(2)13-15)36-18-10-8-17(9-11-18)30-21-14-23(37(33,34)35)26(29)25-24(21)27(31)19-5-3-4-6-20(19)28(25)32;/h3-14,30H,29H2,1-2H3,(H,33,34,35);/q;+1/p-1

InChI Key

VKKGSBFVNWDGQZ-UHFFFAOYSA-M

SMILES

O=S(C(C(N)=C1C2=O)=CC(NC3=CC=C(SC4=CC=C(C)C=C4C)C=C3)=C1C(C5=C2C=CC=C5)=O)([O-])=O.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PSB-16133;  PSB 16133;  PSB16133.

Origin of Product

United States

Discovery and Early Development of Psb 16133 Sodium

Historical Context of P2Y Receptor Antagonist Development

The development of antagonists for P2Y receptors, a family of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides like adenosine (B11128) triphosphate (ATP) and uridine (B1682114) triphosphate (UTP), has been a significant focus in medicinal chemistry for decades. acs.orgnih.gov These receptors are involved in a vast array of biological functions, making them attractive therapeutic targets. acs.org The history of P2Y antagonist development began with early research into purinergic signaling, which initially identified two main classes of purinergic receptors: P1 for adenosine and P2 for ATP/ADP. acs.org The P2 receptors were later divided into P2X ion channels and the P2Y GPCR family. acs.orgnih.gov

Early efforts in developing P2Y antagonists often focused on modifying the natural ligands, resulting in nucleotide analogues. acs.orgnih.gov A major breakthrough in the clinical application of P2Y antagonists came with the development of inhibitors for the P2Y12 receptor, which is highly expressed on blood platelets and plays a crucial role in thrombosis. frontiersin.orgagya.info The first P2Y12 inhibitor to be used clinically in the 1990s was ticlopidine, a thienopyridine. frontiersin.orgnih.gov Though effective, its use was limited by significant side effects. wikipedia.orgnih.gov This led to the development of clopidogrel, another thienopyridine prodrug with a better safety profile, which became a cornerstone of antithrombotic therapy. nih.govnih.gov

The success of P2Y12 inhibitors spurred further research to discover more potent, selective, and safer antagonists with improved pharmacological profiles, leading to non-thienopyridine, direct-acting antagonists like ticagrelor. frontiersin.orgwikipedia.org Concurrently, research expanded to other P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, etc.), which were implicated in various pathophysiological processes including inflammation, pain, and cancer. acs.orgresearchgate.net However, developing selective antagonists for these subtypes proved challenging due to sequence homology among them. nih.gov The quest for novel chemical scaffolds beyond nucleotide derivatives and thienopyridines was driven by the need for tools to study these other receptors and to find new therapeutic agents. acs.orgagya.info

Anthraquinone (B42736) Scaffold as a Basis for P2Y Receptor Modulation

The anthraquinone scaffold, a tricyclic aromatic ketone structure, emerged as a "privileged structure" in medicinal chemistry for its ability to interact with various nucleotide-binding proteins. nih.gov Anthraquinones are naturally occurring compounds found in some medicinal plants and are also known for their use as dyes. nih.gov Their journey into the world of P2 receptor modulation began with the discovery that certain dyes, such as Reactive Blue 2, possessed activity as P2Y receptor antagonists. researchgate.netnih.gov

Reactive Blue 2, an anthraquinone derivative, was identified as a moderately potent but non-selective P2Y12 receptor antagonist. researchgate.netnih.gov This discovery provided a crucial starting point—a non-nucleotide chemical scaffold that could be chemically modified to improve potency and selectivity. researchgate.netresearchgate.net Researchers began to synthesize and evaluate a wide range of anthraquinone derivatives, exploring the structure-activity relationships (SAR) to optimize their interaction with P2Y receptors. nih.govnih.gov

Systematic modifications of the anthraquinone core, particularly substitutions at the 1- and 4-positions, were found to significantly influence the compounds' affinity and selectivity for different P2 receptor subtypes. nih.govnih.gov This demonstrated the versatility of the anthraquinone scaffold, which could be tailored to target not only P2Y receptors like P2Y12 but also other subtypes such as P2X2. nih.govresearchgate.net This line of research led to the development of potent and selective antagonists, validating the anthraquinone core as a foundational structure for designing novel P2 receptor modulators. agya.inforesearchgate.net

Identification and Optimization of PSB-16133 as a Lead Compound

The identification of PSB-16133 sodium emerged from a focused effort to develop the first selective antagonists for the P2Y4 receptor, a UTP-activated receptor for which no specific pharmacological tools existed. acs.orgnih.gov Researchers utilized the established anthraquinone scaffold as the chemical starting point. The process involved the synthesis and screening of a series of novel anthraquinone derivatives to identify a lead compound with promising activity. acs.orgresearchgate.net

The optimization process involved modifying the substituent at the 4-position of the 1-amino-anthraquinone-2-sulfonate core. acs.org This iterative process of chemical modification and biological testing is central to lead optimization, aiming to enhance potency and selectivity. solubilityofthings.comcreative-biostructure.comhilarispublisher.com The potency of the synthesized compounds was evaluated using a fluorescence-based assay that measured the inhibition of UTP-induced intracellular calcium release in cells engineered to express the human P2Y4 receptor. acs.orgnih.gov

Through this systematic approach, PSB-16133 was identified as the most potent compound in the series. acs.orgresearchgate.net It demonstrated significant inhibitory activity and was characterized as a selective, allosteric antagonist of the P2Y4 receptor. acs.orgresearchgate.net Molecular modeling and docking studies were also performed to understand the interaction between PSB-16133 and a homology model of the P2Y4 receptor, providing insights into its binding mechanism. acs.orgnih.gov

Research Findings for PSB-16133

Parameter Value Reference
Full Chemical Name Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate acs.orgnih.govresearchgate.net
Target Receptor P2Y4 acs.orgnih.govresearchgate.net
Potency (IC₅₀) 233 nM acs.orgnih.govresearchgate.net
Mechanism of Action Allosteric Antagonist acs.orgnih.govresearchgate.net
Selectivity Selective versus other P2Y receptor subtypes acs.orgresearchgate.net

Pharmacological Characterization of Psb 16133 Sodium

Potency and Efficacy as a P2Y4 Receptor Antagonist

The effectiveness of PSB-16133 sodium as an antagonist is primarily defined by its high potency at the human P2Y4 receptor, a Gq protein-coupled receptor activated by uridine-5'-triphosphate (UTP). nih.gov

The potency of this compound has been quantified through the determination of its half maximal inhibitory concentration (IC50). In a fluorescence-based assay, the compound's ability to inhibit UTP-induced intracellular calcium release was measured in 1321N1 astrocytoma cells that were stably transfected with the human P2Y4 receptor. nih.gov This investigation revealed a potent inhibitory activity.

Parameter Value Assay Conditions
IC50233 nMInhibition of UTP-induced calcium release in hP2Y4-transfected 1321N1 cells. nih.gov

Receptor Selectivity Profiling

A critical aspect of the pharmacological profile of this compound is its high selectivity for the P2Y4 receptor over other related purinergic receptors. medkoo.comnih.gov

This compound demonstrates a clear selectivity for the P2Y4 receptor when compared to other subtypes within the P2Y receptor family. nih.gov Studies have shown that it does not significantly inhibit other P2Y receptors, including the ADP-sensitive P2Y1, P2Y12, and P2Y13 receptors, the ATP/UTP-sensitive P2Y2 receptor, the UDP-sensitive P2Y6 receptor, the ATP-sensitive P2Y11 receptor, and the UDP-glucose-sensitive P2Y14 receptor. nih.govconsensus.app This selectivity makes it a valuable tool for isolating and studying the specific physiological and pathophysiological roles of the P2Y4 receptor. medkoo.com

Receptor Subtype Activity of this compound
P2Y1Selective over this subtype nih.govconsensus.app
P2Y2Selective over this subtype nih.govconsensus.app
P2Y6Selective over this subtype nih.govconsensus.app
P2Y11Selective over this subtype nih.govconsensus.app
P2Y12Selective over this subtype nih.govconsensus.app
P2Y13Selective over this subtype nih.govconsensus.app
P2Y14Selective over this subtype nih.govconsensus.app

The P2X and P2Y receptor families are fundamentally different; P2X receptors are ligand-gated ion channels, whereas P2Y receptors are G protein-coupled receptors. nih.gov Due to these major structural and functional distinctions, ligands developed for P2Y receptors, such as this compound, are generally not expected to have significant activity at P2X receptors. The pharmacological characterization of this compound has focused on its selectivity within the P2Y family, and it is not recognized as an antagonist for any P2X receptor subtypes. medchemexpress.com

Mechanism of Antagonism

The inhibitory action of this compound on the P2Y4 receptor is not achieved by direct competition with the endogenous agonist at the binding site.

Ligand-Receptor Interaction Analysis

The interaction of this compound with its target receptor, the P2Y4 receptor, has been characterized through a combination of functional assays, molecular modeling, and docking studies. These investigations have revealed that PSB-16133 is a potent and selective antagonist of the human P2Y4 receptor, exhibiting a distinct mode of interaction.

Initial pharmacological screening identified PSB-16133 as a potent inhibitor of UTP-induced intracellular calcium release in 1321N1 astrocytoma cells stably transfected with the human P2Y4 receptor. The compound demonstrated an IC50 value of 233 nM in this functional assay, highlighting its significant antagonistic activity. acs.org Further studies have suggested that PSB-16133 acts as an allosteric antagonist, meaning it binds to a site on the receptor that is different from the binding site of the endogenous agonist, UTP. acs.orgacs.orgnih.gov This allosteric mechanism of action is a key feature of its pharmacological profile.

To elucidate the specific molecular interactions between PSB-16133 and the P2Y4 receptor, a receptor homology model was constructed. acs.org This computational model provided a three-dimensional representation of the receptor's structure, allowing for detailed docking studies to predict the binding mode of PSB-16133. These docking studies have been instrumental in identifying the putative allosteric binding site and the key amino acid residues involved in the ligand-receptor interaction. acs.org

The selectivity of PSB-16133 for the P2Y4 receptor over other P2Y receptor subtypes has also been a focus of its characterization. acs.orgnih.gov This selectivity is crucial for its potential use as a pharmacological tool to study the specific functions of the P2Y4 receptor.

The following table summarizes the key pharmacological parameters of this compound at the human P2Y4 receptor based on available research findings.

ParameterValueReceptor SystemAssay Type
IC50 233 nMHuman P2Y4 Receptor (in 1321N1 cells)Inhibition of UTP-induced Ca2+ release
Mode of Action Allosteric AntagonistHuman P2Y4 ReceptorFunctional Assays & Docking Studies

Detailed analysis of the docking studies from the receptor homology model has provided insights into the specific amino acid residues within the P2Y4 receptor that are likely to be involved in the binding of PSB-16133. While the precise interactions are based on computational predictions, they offer a valuable framework for understanding the molecular basis of its antagonistic activity.

Further experimental validation, such as through site-directed mutagenesis of the predicted interacting residues, would be required to definitively confirm the binding mode of PSB-16133 at the P2Y4 receptor.

Molecular and Cellular Mechanisms of Action

P2Y4 Receptor Binding Site Analysis

Analysis of the P2Y4 receptor binding site for PSB-16133 sodium has relied on advanced computational techniques due to the absence of an experimentally determined crystal structure for this receptor. These studies have been crucial in understanding the molecular interactions that underpin its antagonistic activity. nih.govresearchgate.net

To investigate the ligand-receptor interactions, a homology model of the human P2Y4 receptor was constructed. nih.gov Homology modeling is a computational method used to generate a three-dimensional model of a protein's structure based on the known structure of a related homologous protein. This P2Y4 model served as a template for molecular docking studies, which are computational simulations that predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov These docking studies were performed to analyze how this compound fits into the receptor and to identify the specific amino acid residues that may be involved in its binding. nih.gov

Computational docking simulations were the primary approach used to explore the interactions between this compound and the P2Y4 receptor model. nih.gov This method calculates the binding energy and analyzes the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor's amino acid residues. The insights gained from these simulations are fundamental for understanding the compound's structure-activity relationship and its antagonistic properties at a molecular level. nih.gov It is suggested that this compound acts as an allosteric antagonist, binding to a site on the receptor that is distinct from the binding site of the endogenous agonist, Uridine-5'-triphosphate (UTP). nih.govnih.gov

Impact on UTP-Induced Intracellular Calcium Release

The P2Y4 receptor is a Gq protein-coupled receptor, and its activation by the natural agonist UTP leads to a cascade of intracellular events, most notably the release of calcium (Ca2+) from internal stores. nih.govnih.gov this compound has been shown to be a potent inhibitor of this process. In functional assays, the compound effectively blocked the UTP-induced increase in intracellular calcium. nih.gov

The potency of this compound as an antagonist was quantified using a fluorescence-based assay. This method measures the inhibition of UTP-induced calcium release, and from this, the half-maximal inhibitory concentration (IC50) was determined. nih.gov

Antagonistic Potency of this compound at the Human P2Y4 Receptor
CompoundAssay TypeMeasured EffectPotency (IC50)Reference
This compoundFluorescence-basedInhibition of UTP-induced intracellular calcium release233 nM nih.gov

Modulation of G Protein-Coupled Signaling

P2Y receptors, including the P2Y4 subtype, are a family of G protein-coupled receptors (GPCRs). nih.gov The P2Y4 receptor specifically couples to Gq proteins. nih.gov Activation of the receptor by an agonist like UTP initiates a signaling pathway that involves the activation of phospholipase C. This compound modulates this signaling pathway by acting as an antagonist. nih.govnih.gov As a suggested allosteric inhibitor, it binds to the receptor and induces a conformational change that prevents the receptor from being activated by UTP, thereby blocking the downstream Gq-mediated signaling cascade. nih.govnih.govnih.gov This allosteric mechanism offers a different mode of receptor modulation compared to orthosteric antagonists that directly compete with the agonist for the same binding site. nih.gov

Cellular Responses in P2Y4 Receptor-Expressing Cell Lines

To study the effects of this compound in a controlled biological system, researchers have utilized specific cell lines that are engineered to express the target receptor.

The potency and efficacy of this compound were assessed in 1321N1 human astrocytoma cells. nih.gov This cell line is a common tool in pharmacological research, particularly for studying GPCRs. nih.gov For the investigation of the P2Y4 receptor, the 1321N1 cells were stably transfected with the genetic code for the human P2Y4 receptor, ensuring its consistent expression on the cell surface. nih.gov This engineered cell model provided a reliable platform to measure the antagonistic effects of this compound on UTP-mediated cellular responses, such as the aforementioned intracellular calcium release. nih.gov

Functional Assays for Receptor Activation and Inhibition

The functional activity of this compound as a P2Y₄ receptor antagonist has been primarily characterized through in vitro cellular assays that measure the inhibition of agonist-induced receptor activation. The principal method employed is a fluorescence-based assay that quantifies changes in intracellular calcium concentration following receptor stimulation. goettingen-research-online.denih.govelsevierpure.comresearchgate.net

Detailed research findings indicate that the potency of this compound was evaluated using 1321N1 astrocytoma cells. goettingen-research-online.denih.govelsevierpure.comresearchgate.net These cells were genetically modified to stably express the human P2Y₄ receptor, providing a specific system to study the compound's interaction with this receptor subtype. goettingen-research-online.denih.govelsevierpure.com In these functional assays, the natural agonist for the P2Y₄ receptor, uridine-5'-triphosphate (UTP), is used to stimulate the cells. goettingen-research-online.denih.govelsevierpure.com Activation of the Gq protein-coupled P2Y₄ receptor by UTP leads to a signaling cascade that results in the release of calcium from intracellular stores, which can be measured using calcium-sensitive fluorescent dyes. goettingen-research-online.denih.govelsevierpure.com

The inhibitory effect of this compound is determined by its ability to block this UTP-induced increase in intracellular calcium. goettingen-research-online.de Through these experiments, this compound was identified as a potent and selective antagonist of the UTP-activated P2Y₄ receptor. medkoo.comcaltagmedsystems.co.uksmolecule.comtargetmol.com The compound is thought to act as an allosteric antagonist. goettingen-research-online.denih.govmedkoo.com

The key parameter derived from these functional assays is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of this compound required to inhibit 50% of the maximal response induced by UTP.

Research Findings on this compound Potency

CompoundTarget ReceptorAssay TypeCell LineAgonistIC₅₀ Value (nM)Reference
This compoundHuman P2Y₄ ReceptorInhibition of UTP-induced intracellular calcium release1321N1 astrocytoma cellsUTP233 goettingen-research-online.denih.govmedkoo.com

Further studies have highlighted the selectivity of PSB-16133 for the P2Y₄ receptor over other P2Y receptor subtypes, making it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the P2Y₄ receptor. goettingen-research-online.denih.govnih.gov

Preclinical and in Vitro Research Applications

PSB-16133 Sodium as a Pharmacological Tool Compound

This compound is recognized as a potent and selective antagonist of the P2Y4 receptor, making it an invaluable tool for pharmacological research. researchgate.netnih.govd-nb.info Developed from an anthraquinone (B42736) scaffold, it represents one of the first selective antagonists for this particular receptor subtype. acs.org Its utility stems from its ability to block the receptor's activation by its natural agonist, uridine-5'-triphosphate (UTP). researchgate.netacs.org The compound exhibits an IC50 value of 233 nM for the human P2Y4 receptor, signifying its high potency. researchgate.netacs.orgacs.org Researchers believe it functions as an allosteric antagonist, meaning it binds to a site on the receptor different from the agonist binding site to exert its inhibitory effect. researchgate.netnih.govnih.gov

The availability of a selective antagonist like this compound is crucial for elucidating the specific physiological roles of the P2Y4 receptor. The P2Y4 receptor is known to be involved in a variety of cellular responses, including ion transport and cell growth and migration. nih.gov By using this compound to block P2Y4 receptor activity, researchers can isolate and study these processes with greater precision. This allows for a clearer understanding of how P2Y4 contributes to cellular function and signaling cascades, distinct from the effects of other P2Y receptors that might be present in the same biological system.

The broader family of P2Y receptors consists of eight subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), many of which share agonists and can be co-expressed in the same tissues. nih.gov This overlap has historically made it challenging to assign specific functions to individual receptor subtypes. The development of this compound has provided a significant contribution by enabling the specific inhibition of the P2Y4 receptor. nih.govnih.govconsensus.app This allows for the differentiation of P2Y4-mediated effects from those of other receptors, such as the closely related P2Y2 and P2Y6 receptors, thereby advancing the detailed pharmacological characterization of the entire P2Y receptor family. nih.gov

Application in In Vitro Experimental Models

This compound's primary application is in controlled in vitro laboratory settings, where it is used to probe the function of the P2Y4 receptor in various cell-based systems.

The potency and inhibitory activity of this compound were determined using specialized cell-based assays. researchgate.net The primary method involves using a cell line, such as 1321N1 human astrocytoma cells, that has been genetically engineered to express the human P2Y4 receptor. researchgate.netacs.org Since the P2Y4 receptor is a Gq protein-coupled receptor, its activation by an agonist like UTP leads to a measurable increase in the concentration of intracellular calcium (Ca2+). acs.org The functional readout in these assays is typically the measurement of this calcium release using fluorescence-based methods. researchgate.net By adding this compound and observing its ability to inhibit the UTP-induced calcium signal, researchers can quantify its antagonist activity. researchgate.netacs.org

Table 1: Example of a Cell-Based Assay for this compound Characterization

Parameter Description
Cell Line 1321N1 astrocytoma cells stably transfected with the human P2Y4 receptor. researchgate.net
Assay Type Fluorescence-based intracellular calcium mobilization assay. researchgate.net
Agonist Uridine-5'-triphosphate (UTP). researchgate.net
Functional Readout Measurement of changes in intracellular Ca2+ concentration. acs.org

| Endpoint | Inhibition of the UTP-induced calcium release by this compound to determine its IC50 value. researchgate.net |

A key feature of a useful pharmacological tool is selectivity. To confirm that this compound preferentially blocks the P2Y4 receptor, it was tested against a panel of other recombinantly expressed human P2Y receptor subtypes. researchgate.net These studies confirmed that while this compound is most potent at the P2Y4 receptor, it also shows some activity at other subtypes, including P2Y1, P2Y2, P2Y6, and P2Y12 receptors. researchgate.net This characterization is vital for researchers to properly interpret their results and be aware of potential off-target effects at higher concentrations.

Table 2: Selectivity Profile of this compound

Receptor Subtype Antagonistic Activity
P2Y4 High Potency (IC50 = 233 nM) researchgate.net
P2Y1 Antagonistic activity observed. researchgate.net
P2Y2 Antagonistic activity observed. researchgate.net
P2Y6 Antagonistic activity observed. researchgate.net
P2Y11 Not reported/Inactive

Investigations in Preclinical Animal Models (Excluding Clinical Efficacy)

While this compound is a well-characterized and valuable tool for in vitro experiments, published studies detailing its specific use in preclinical animal models are limited. The development of selective antagonists is a critical first step toward enabling such in vivo studies, which are necessary to understand the physiological and pathophysiological roles of the P2Y4 receptor in a whole-organism context. nih.govd-nb.info Future research may see the application of this compound or its derivatives in animal models to explore the receptor's role in various biological systems.

Table of Compounds

Compound Name
This compound

In Vivo Studies for Receptor Engagement

Currently, there is a notable lack of published in vivo studies that specifically utilize this compound to demonstrate P2Y4 receptor engagement in animal models. The primary characterization of this compound has been established through extensive in vitro assays. nih.gov However, the potential in vivo effects of P2Y4 receptor antagonism can be inferred from studies on P2Y4 receptor knockout mice.

These genetic models provide valuable insights into the physiological roles of the P2Y4 receptor and, by extension, suggest the potential consequences of its pharmacological blockade with an antagonist like this compound. For instance, P2Y4 knockout mice have been shown to exhibit phenotypes related to cardiac function, including altered responses to cardiac stress and development. frontiersin.orgresearchgate.netuclouvain.be Specifically, these mice have demonstrated reduced post-natal heart development and decreased exercise capacities. frontiersin.orgresearchgate.net Furthermore, P2Y4 knockout has been associated with protection against myocardial infarction. frontiersin.org

These findings from knockout studies suggest that in vivo administration of a selective P2Y4 antagonist such as this compound could potentially replicate these phenotypes, thereby providing a pharmacological tool to study the acute effects of P2Y4 receptor blockade.

Table 1: In Vitro Activity of this compound
ParameterValueAssay System
IC50233 nMHuman P2Y4 receptor expressed in 1321N1 astrocytoma cells nih.gov
Receptor SelectivitySelective for P2Y4 over other P2Y receptor subtypes nih.govComparative in vitro assays nih.gov

Methodological Considerations for In Vivo Research

Formulation and Solubility: this compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO). smolecule.com For in vivo administration, it is crucial to prepare a formulation that is both biocompatible and ensures the solubility of the compound. A common approach for compounds with limited aqueous solubility is to first dissolve them in a small amount of an organic solvent like DMSO and then dilute the solution with a pharmaceutically acceptable vehicle, such as saline or polyethylene (B3416737) glycol (PEG). The final concentration of the organic solvent should be kept to a minimum to avoid solvent-related toxicity in the animal model.

Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, oral) will depend on the experimental design and the desired pharmacokinetic profile. The physicochemical properties of this compound, an anthraquinone derivative, may influence its absorption and distribution. colab.ws Preliminary pharmacokinetic studies would be necessary to determine the optimal route and dosing regimen to achieve effective concentrations at the target tissues.

Experimental Controls: Appropriate controls are essential for interpreting the results of in vivo studies. These should include a vehicle control group that receives the same formulation without the active compound. Additionally, in the absence of a known in vivo active concentration for this compound, dose-response studies are necessary to establish a therapeutic window and to identify a dose that elicits a biological effect without causing overt toxicity.

Monitoring Receptor Engagement: To confirm that the observed in vivo effects are indeed due to the antagonism of the P2Y4 receptor, it would be beneficial to include methods for assessing receptor engagement. This could involve ex vivo analysis of tissues to measure the binding of this compound to its target or to assess downstream signaling pathways known to be modulated by P2Y4 receptor activation.

Table 2: Summary of Methodological Considerations for In Vivo Research with this compound

ConsiderationKey Points
Formulation- Soluble in DMSO.
  • Dilution with biocompatible vehicles (e.g., saline, PEG) is necessary.
  • Minimize final concentration of organic solvents.
  • Route of Administration- To be determined based on experimental goals and pharmacokinetic properties.
  • Potential routes include intravenous, intraperitoneal, or oral.
  • Controls- Vehicle control is essential.
  • Dose-response studies are required to determine effective and non-toxic doses.
  • Receptor Engagement- Ex vivo tissue analysis to confirm target binding.
  • Assessment of downstream signaling pathways.
  • Structure Activity Relationships Sar and Medicinal Chemistry Aspects

    Design Principles for Anthraquinone-Based P2Y₄ Antagonists

    The development of PSB-16133 sodium stemmed from a focused effort to create selective antagonists for the P2Y₄ receptor, a Gq protein-coupled receptor activated by uridine-5'-triphosphate (UTP). researchgate.netnih.gov Given the limited availability of selective P2Y₄ antagonists, researchers turned to the anthraquinone (B42736) scaffold as a promising starting point. researchgate.netresearchgate.net This decision was influenced by the known, albeit non-selective, P2 receptor antagonist activity of compounds like Reactive Blue 2, which also features an anthraquinone core. researchgate.netnih.gov

    The primary design strategy involved the synthesis and evaluation of a library of anthraquinone derivatives. researchgate.net The core idea was to systematically modify the anthraquinone structure to enhance potency and selectivity for the P2Y₄ receptor. researchgate.netacademictree.org Potency was primarily assessed by measuring the inhibition of UTP-induced intracellular calcium release in cells engineered to express the human P2Y₄ receptor. researchgate.netnih.gov This screening process allowed for the identification of key structural modifications that improved the desired antagonist activity. researchgate.net Docking studies and the development of a receptor homology model were also employed to understand and predict ligand-receptor interactions, further guiding the design of more effective antagonists. medkoo.comresearchgate.net The resulting data formed the basis for extensive structure-activity relationship (SAR) analyses. researchgate.net

    Key Structural Features Influencing Potency and Selectivity

    Through systematic modifications of the anthraquinone skeleton, researchers identified several structural features crucial for the potency and selectivity of PSB-16133 as a P2Y₄ antagonist. PSB-16133 is chemically defined as sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate. medkoo.comresearchgate.net

    Key structural elements include:

    The Anthraquinone Core: This rigid, polycyclic aromatic structure serves as the fundamental scaffold for receptor interaction.

    The 1-Amino Group: The presence of an amino group at the C1 position of the anthraquinone ring is a critical feature.

    The 2-Sulfonate Group: The negatively charged sulfonate group at the C2 position is vital for activity. Its replacement with a methyl group, for instance, leads to a complete loss of potency. core.ac.uk This suggests a crucial ionic interaction within the receptor's binding site.

    The 4-Phenylamino-thiophenyl Linker: The substituent at the C4 position, specifically the 4-(2,4-dimethylphenylthio)phenylamino group, plays a significant role in determining potency. The nature and substitution pattern of this extended side chain are key for achieving high affinity.

    PSB-16133 demonstrated a significant inhibitory concentration (IC₅₀) of 233 nM for the human P2Y₄ receptor. medkoo.comresearchgate.net It is believed to function as an allosteric antagonist, meaning it binds to a site on the receptor different from the endogenous agonist (UTP) binding site. researchgate.netnih.gov This allosteric mechanism contributes to its selectivity over other P2Y receptor subtypes. researchgate.netnih.gov

    Comparative SAR with Related P2Y Receptor Ligands

    The structure-activity relationships of PSB-16133 and its analogs are best understood in the context of other P2Y receptor ligands. The anthraquinone scaffold is not unique to P2Y₄ antagonists; derivatives of Reactive Blue 2 have been explored as antagonists for various P2Y and P2X receptors. nih.govnih.gov However, many of these earlier compounds, like Reactive Blue 2 itself, suffer from a lack of selectivity. nih.gov

    The development of PSB-16133 represents a significant step forward in achieving subtype selectivity. While PSB-16133 shows the greatest potency for the P2Y₄ receptor, it does exhibit some activity at other P2Y receptors, including P2Y₁, P2Y₂, P2Y₆, and P2Y₁₂. researchgate.net

    A comparison with other P2Y receptor antagonists reveals different structural requirements for targeting specific subtypes. For example:

    P2Y₁₂ Receptor Antagonists: Potent and selective P2Y₁₂ antagonists like PSB-0739 have also been developed from the anthraquinone scaffold, highlighting how modifications to the core structure can shift selectivity towards different receptor subtypes. nih.gov

    P2Y₂ Receptor Antagonists: While related, the structural requirements for potent P2Y₂ antagonists differ. For instance, AR-C118925, a potent and selective non-nucleotide P2Y₂ antagonist, possesses a distinct chemical structure from the anthraquinone family. researchgate.net

    P2Y₆ Receptor Antagonists: MRS2578, a selective antagonist for the P2Y₆ receptor, is another example of a non-anthraquinone-based structure. nih.gov

    The SAR studies indicate that hydrophobic interactions from aromatic systems, hydrogen bonding capabilities, and the specific positioning and number of anionic groups like sulfonates are critical determinants for the affinity and selectivity of ligands across the P2 receptor family. nih.gov

    Development of Analogs and Derivatives

    The successful identification of PSB-16133 as a potent P2Y₄ antagonist has spurred the development of further analogs and derivatives to refine potency, selectivity, and other pharmacological properties. researchgate.netuni-augsburg.de By systematically altering the substituents on the anthraquinone core and the pendant phenylthio-phenylamino side chain, researchers have explored the chemical space around this lead compound. researchgate.netuni-augsburg.de

    One notable analog is PSB-1699 (sodium 1-amino-4-[4-(3-pyridin-3-ylmethylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate). nih.gov While PSB-16133 is more potent, PSB-1699 has been reported to be more selective for the P2Y₄ receptor. researchgate.netnih.gov This highlights a common trade-off in drug development between maximizing potency and achieving high selectivity.

    Further research has explored other modifications. For example, replacing the 2-sulfonate group with a carboxyl group or a fluorine atom in related structures resulted in a significant decrease or complete loss of activity, reinforcing the importance of the sulfonate group. core.ac.uk

    These ongoing medicinal chemistry efforts, building on the foundation of PSB-16133, aim to produce even more refined molecular probes and potential therapeutic lead compounds targeting the P2Y₄ receptor. researchgate.netuni-augsburg.de

    Future Research Directions and Therapeutic Implications Mechanistic & Preclinical

    Unexplored Physiological Roles of P2Y4 Receptor

    While the P2Y4 receptor is known to be activated by Uridine (B1682114) triphosphate (UTP) and involved in processes like ion transport and cell growth, many of its physiological functions remain "scarcely investigated". medkoo.comnih.govnih.gov The receptor is expressed in various tissues, including the heart, lungs, placenta, and digestive organs, suggesting a broader range of functions than currently understood. nih.govnih.govoncotarget.com

    Future research is poised to elucidate its specific roles in these tissues. For instance, its expression in the placenta points towards a potential, yet unexplored, role in fetal development or maternal-fetal interface functions. In the cochlea, the P2Y4 receptor has been identified in regulating Na+ absorption, hinting at a role in auditory sensory processing that warrants further investigation. nih.gov Studies using P2Y4 knockout mice have uncovered its importance in cardiac micro-vessel growth, a finding that suggests deeper involvement in organ development and angiogenesis. nih.govuclouvain.be The signaling cascade of the P2Y4 receptor, primarily known to couple with Gq/11 proteins to mobilize intracellular calcium, may also involve other pathways that are yet to be fully characterized. nih.govguidetopharmacology.org

    Potential Mechanistic Links to Disease Pathophysiology (based on P2Y4 receptor role, not PSB-16133 sodium as a drug)

    The location and function of the P2Y4 receptor suggest its involvement in several pathological processes. As a receptor for extracellular nucleotides like UTP, which are often released during cell stress or injury, P2Y4 is strategically positioned to contribute to the pathophysiology of various diseases. wikipedia.orgresearchgate.net

    The P2Y4 receptor is expressed in the cardiovascular system, including on vascular endothelial and smooth muscle cells, where it contributes to the regulation of blood vessel tone. physiology.orgnih.gov Its activation is linked to both vasodilation and vasoconstriction, indicating a complex role in blood pressure regulation. nih.govphysiology.org Mechanistically, P2Y4 receptors are coupled to Gq proteins, which activate phospholipase C and lead to an increase in intracellular calcium—a key event in vascular smooth muscle contraction. nih.gov

    The receptor's established role in cardiac micro-vessel growth suggests a potential link to diseases involving cardiac remodeling and post-ischemic revascularization. nih.govuclouvain.be In conditions like hypertension, P2Y4 receptors on endothelial cells are implicated in the physiological response to fluid shear stress. nih.gov Therefore, dysregulation of P2Y4 signaling could mechanistically contribute to endothelial dysfunction and the pathogenesis of cardiovascular diseases.

    Table 1: P2Y4 Receptor in Cardiovascular Function

    Feature Description Implication in Pathophysiology
    Location Vascular endothelium, vascular smooth muscle cells, cardiac microvessels. uclouvain.benih.gov Central to blood pressure control and cardiac blood supply.
    Signaling Gq-protein coupled, leading to increased intracellular Ca2+. nih.gov Dysregulation can lead to abnormal vascular tone.

    | Function | Vasoregulation (vasodilation/vasoconstriction), angiogenesis. nih.govphysiology.org | Potential role in hypertension and ischemic heart disease. |

    P2Y receptors are critical modulators of inflammation and immunity, found on nearly all immune cells. nih.govresearchgate.net They control fundamental immune processes such as cell differentiation, migration, and phagocytosis. nih.gov While other P2Y subtypes have been more extensively studied in this context, the P2Y4 receptor's sensitivity to UTP—a nucleotide released during tissue damage—positions it as a plausible, yet under-investigated, player in inflammatory signaling. nih.govresearchgate.net

    P2Y receptors, including P2Y4, are expressed throughout the central nervous system (CNS) and are integral to neuronal signaling. nih.govnih.gov The P2Y4 receptor's ability to trigger calcium release via Gq protein coupling is a fundamental mechanism in modulating synaptic transmission and plasticity. nih.gov Depending on the context, P2Y receptor signaling can be either neuroprotective or contribute to neurodegeneration. nih.gov

    There is emerging evidence linking purinergic signaling to neurodegenerative conditions like Alzheimer's disease. nih.gov Specifically, P2Y2 and P2Y4 receptors may have distinct roles in regulating the processing of amyloid precursor protein (APP), a key molecule in Alzheimer's pathology. nih.gov Dysfunctional P2Y4 signaling could therefore be a mechanistic link to the production of neurotoxic amyloid-beta peptides and associated neuroinflammation. Furthermore, the presence of P2Y4 receptors in the sensory cells of the inner ear suggests a role in neural processing that could be relevant to sensory neuropathies or age-related hearing loss. nih.gov

    Table 2: P2Y Receptor Family in Neurological Functions

    Receptor Subtype Primary Agonist(s) Coupling Potential Role in CNS
    P2Y1, P2Y12, P2Y13 ADP nih.gov Gq (P2Y1), Gi (P2Y12, P2Y13) nih.gov Synaptic transmission, glial cell activation. mdpi.com
    P2Y2, P2Y4 ATP/UTP (P2Y2), UTP (P2Y4) nih.gov Gq nih.gov Neuroprotection/neurodegeneration, APP processing. nih.govnih.gov
    P2Y6 UDP nih.gov Gq nih.gov Microglial activation, phagocytosis.

    | P2Y14 | UDP-glucose nih.gov | Gi nih.gov | Neuroinflammation. nih.gov |

    Advancements in P2Y Receptor Ligand Discovery

    Historically, a major hurdle in studying specific P2Y receptor subtypes has been the lack of selective pharmacological tools. nih.gov Many early compounds were non-selective or had low potency. However, the field has seen significant progress, moving from simple modifications of natural nucleotide ligands (ATP, UTP) to the development of highly selective and potent non-nucleotide antagonists and allosteric modulators. nih.govnih.gov

    The creation of PSB-16133 as a selective antagonist for the P2Y4 receptor is a prime example of this advancement. medkoo.comnih.gov Similarly, selective antagonists are now available for many other subtypes, such as MRS2500 for P2Y1 and AR-C118925 for P2Y2. nih.gov A key driver of recent progress is the application of structure-based drug design, which has been greatly aided by the successful crystallization and structural elucidation of certain P2Y receptors, like the P2Y12 receptor. researchgate.net These high-resolution structures provide a blueprint for the rational design of novel ligands with improved selectivity and drug-like properties, accelerating the discovery of new therapeutic agents and research probes.

    Integration of this compound into Advanced Research Models

    As a potent and selective P2Y4 antagonist, this compound is an invaluable research tool for dissecting the precise functions of its target receptor. medkoo.comsmolecule.com Its integration into advanced preclinical models will be crucial for validating the P2Y4 receptor as a therapeutic target.

    PSB-16133 can be employed in a variety of models:

    In vivo models: In animal models of hypertension, myocardial infarction, or stroke, PSB-16133 can be used to determine how blocking P2Y4 signaling affects disease progression, vascular remodeling, and functional outcomes. nih.govuclouvain.be

    Neurodegenerative models: In mouse models of Alzheimer's disease, administering PSB-16133 could clarify the specific role of the P2Y4 receptor in amyloid-beta plaque formation and neuroinflammation. nih.gov

    Organoid and 3D cell cultures: Using PSB-16133 in advanced in vitro models, such as cardiac or neural organoids, allows for the study of the P2Y4 receptor's role in human-relevant tissue development and disease pathophysiology in a controlled environment.

    By enabling the specific inhibition of the P2Y4 receptor, PSB-16133 allows researchers to move beyond genetic knockout models and probe the receptor's function with temporal and systemic control, paving the way for a deeper understanding of its therapeutic potential. medkoo.com

    Table 3: Compound Names Mentioned

    Compound Name
    2MeSADP
    Adenosine (B11128) triphosphate (ATP)
    AR-C118925
    MRS2500
    This compound
    Uridine diphosphate (B83284) (UDP)

    Remaining Gaps in Fundamental Understanding of P2Y4 Receptor Biology

    Despite advancements in purinergic signaling research, significant gaps persist in our fundamental understanding of the P2Y4 receptor. Its characterization has been historically challenging due to a lack of selective antagonists, a problem that tools like this compound are beginning to address. goettingen-research-online.defigshare.com The P2Y4 receptor is a Gq protein-coupled receptor activated by uridine-5'-triphosphate (UTP). nih.govgoettingen-research-online.de However, its functions are not completely characterized, in part because it is often co-expressed with the P2Y2 receptor, which is also activated by UTP, leading to overlapping signaling events. researchgate.netnih.gov

    Key areas where further research is critically needed include:

    Delineating Specific Physiological and Pathophysiological Roles: The P2Y4 receptor is expressed in a wide range of tissues, including the intestine, heart, brain, and bone. nih.govnih.gov However, its precise function in many of these locations remains ambiguous. For instance, in the digestive system, P2Y4 receptors are implicated in ion transport, such as chloride and potassium secretion, but their exact contribution relative to other P2Y receptors is unclear. researchgate.netoncotarget.com In the nervous system, P2Y4 has been noted in sensory ganglia and may play a role in synaptic plasticity, but its comprehensive role in neurological health and disease is still largely undefined. nih.govnih.gov Future studies using this compound are essential to isolate and identify the specific contributions of P2Y4 to these physiological processes and to pathological conditions such as inflammatory bowel disease, cardiovascular disorders, and neurodegenerative diseases. frontiersin.orgnih.gov

    Unraveling Downstream Signaling Complexity: While P2Y4 is known to primarily couple to Gq proteins to activate phospholipase Cβ (PLCβ) and mobilize intracellular calcium, the full spectrum of its signaling capabilities is not completely understood. nih.gov There is evidence suggesting that P2Y4 receptors can couple to other G proteins, such as Gi and Go, and may activate other signaling pathways like the Rho and MAPK/ERK pathways. nih.govguidetopharmacology.orgqiagen.com The context-dependent nature of this signaling—differing by cell type and physiological condition—is a significant knowledge gap. Research is needed to map these alternative signaling cascades and understand the factors that dictate the receptor's coupling preference and downstream effects. It has been speculated that the P2Y4 receptor may exist in different activation states, which could influence its G-protein coupling and specificity for nucleotides. nih.gov

    Understanding Regulatory Mechanisms: The mechanisms governing the expression, desensitization, and internalization of the P2Y4 receptor are poorly characterized. Phosphorylation of its C-terminal domain is known to regulate these processes, but the specific kinases, phosphatases, and interacting proteins, such as β-arrestins, that are involved require further investigation. 7tmantibodies.com A deeper understanding of these regulatory events is crucial, as they determine the magnitude and duration of receptor signaling and could be targeted for therapeutic modulation.

    Exploring Receptor Heteromerization and Interactions: The concept of "receptomes," or complex networks of interacting receptors, is gaining traction in pharmacology. nih.gov It is plausible that the P2Y4 receptor forms heterodimers or interacts with other receptors, which could significantly alter its pharmacological properties and signaling outcomes. Investigating these potential interactions is a key future direction that could explain some of the complexities of purinergic signaling in tissues where multiple receptor subtypes are present. nih.govoncotarget.com The full impact of the broader "purinome," including the interplay with ectoenzymes that metabolize nucleotides, also needs to be considered to understand P2Y4 signaling in its physiological context. nih.gov

    The availability of selective antagonists like this compound is paramount to addressing these fundamental questions. By enabling researchers to specifically block P2Y4 activity, this compound will facilitate a more precise dissection of its roles in health and disease, paving the way for potential therapeutic applications in areas like type 2 diabetes, myocardial infarction, and various inflammatory conditions. nih.govfrontiersin.org

    Detailed Research Findings for this compound

    This compound has been identified as a pivotal tool compound for probing the function of the P2Y4 receptor. nih.gov Its key characteristics, derived from preclinical research, are summarized below.

    PropertyValue/DescriptionReference(s)
    Target P2Y4 Receptor nih.govresearchgate.net
    Activity Selective Antagonist nih.govresearchgate.netnih.gov
    IC50 233 nM nih.govresearchgate.netresearchgate.net
    Mechanism Allosteric Antagonist (putative) nih.govnih.gov
    Chemical Formula C28H21N2NaO5S2 nih.govresearchgate.net
    Molecular Weight 552.59 g/mol nih.govresearchgate.net

    Q & A

    Q. What is the primary pharmacological target of PSB-16133 sodium, and how should researchers validate its selectivity in experimental assays?

    this compound is a selective allosteric antagonist of the P2Y4 receptor subtype, with an IC50 of 233 nM. To validate selectivity, researchers should perform comparative assays against other P2Y receptor subtypes (e.g., P2Y1, P2Y2, P2Y6, P2Y12) using calcium mobilization or ligand-binding studies. For example, in 1321 N1 astrocytoma cells expressing wild-type or mutant P2Y4 receptors, antagonist efficacy can be measured against agonists like UTP, ensuring no cross-reactivity with other subtypes .

    Q. What are the recommended protocols for preparing and storing this compound in in vitro studies?

    The compound should be stored as a powder at -20°C for up to three years. For in vitro use, dissolve in DMSO or aqueous buffers (depending on solubility) and store aliquots at -80°C for ≤1 year. Pre-warm frozen solutions to room temperature and avoid freeze-thaw cycles to prevent degradation. Solubility and stability should be confirmed via HPLC or mass spectrometry before critical experiments .

    Q. How should researchers determine appropriate working concentrations of this compound for cellular assays?

    Begin with concentrations near the IC50 (233 nM) and perform dose-response curves in the target cell line. For calcium mobilization assays, pre-incubate cells with this compound for 10–15 minutes before agonist stimulation. Adjust concentrations based on receptor density (e.g., higher doses may be needed for overexpressed mutants) and validate using negative controls (e.g., P2Y4 receptor knockout models) .

    Advanced Research Questions

    Q. How can researchers resolve discrepancies in this compound's antagonist efficacy across P2Y4 receptor mutants?

    Mutagenesis studies reveal that residues like Y197⁵·³⁵ and F200⁵·³⁸ critically influence binding. For example, the Y197⁵·³⁵F mutation reduces this compound’s potency by 10-fold. To address variability, use standardized receptor expression systems (e.g., 1321 N1 cells) and include controls for receptor density. Cross-validate findings with orthogonal methods like radioligand displacement assays .

    Q. What methodological considerations are essential for optimizing in vivo dosing of this compound given its pharmacokinetic limitations?

    this compound has low oral bioavailability and poor blood-brain barrier penetration. For systemic studies, administer via intravenous or intraperitoneal routes. Prior to in vivo experiments, conduct metabolic stability tests in liver microsomes and plasma protein binding assays. Monitor plasma half-life and adjust dosing intervals to maintain effective concentrations .

    Q. How can batch-to-batch variability in this compound impact experimental reproducibility, and what quality control measures are critical?

    Variability in salt content, impurities, or solubility between batches may alter antagonist efficacy. Request certificates of analysis (CoA) with HPLC purity (>95%) and mass spectrometry confirmation. For sensitive assays (e.g., low nM IC50 determinations), perform pre-experiment validation using a reference agonist/antagonist pair .

    Q. What experimental designs are recommended for studying this compound's allosteric binding mechanism?

    Use a combination of site-directed mutagenesis (e.g., targeting the P2Y4 receptor’s extracellular loops) and Schild analysis to distinguish competitive vs. allosteric inhibition. For structural insights, perform molecular docking using homology models based on P2Y1/P2Y12 receptor crystal structures. Validate predictions with functional assays on mutant receptors .

    Q. How should researchers integrate findings from this compound's in vitro and in vivo studies to model its therapeutic potential?

    Correlate in vitro IC50 values with in vivo plasma/tissue concentrations. For example, if the in vitro IC50 is 233 nM, ensure steady-state plasma levels exceed this threshold in disease models. Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to account for protein binding and tissue distribution .

    Data Analysis and Contradiction Management

    Q. How can researchers address conflicting data on this compound's cross-reactivity with P2Y2 receptors?

    Some studies report weak inhibition of P2Y2 receptors at high concentrations (>1 µM). To confirm specificity, repeat assays using P2Y2-specific agonists (e.g., ATP) and antagonists (e.g., AR-C118925). Include receptor-negative controls and validate with siRNA knockdown .

    Q. What statistical approaches are recommended for analyzing this compound's dose-response curves in heterogeneous cell populations?

    Use nonlinear regression (e.g., log[inhibitor] vs. response models in GraphPad Prism) to calculate IC50 and Hill coefficients. For heterogeneous systems (e.g., primary cells), apply population analysis or single-cell imaging to account for receptor expression variability .

    Tables for Key Findings

    Mutation Effect on this compound IC50 Implications
    Y197⁵·³⁵F↑ 10-foldCritical hydrogen bonding disrupted
    F200⁵·³⁸Y↓ 8-foldHydrophobic interaction lost
    R190<sup>ECL2</sup>A↓ 3-foldElectrostatic interaction altered

    Data derived from calcium mobilization assays in 1321 N1 cells .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    PSB-16133 sodium
    Reactant of Route 2
    Reactant of Route 2
    PSB-16133 sodium

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.